molecular formula C26H30Br2N2S3 B3137956 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 444579-39-9

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No. B3137956
CAS RN: 444579-39-9
M. Wt: 626.5 g/mol
InChI Key: NEMDYXXOEXNCJZ-UHFFFAOYSA-N
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Description

“4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole” is a chemical compound used in the field of organic electronics . It is a red monomer used for the synthesis of polymer semiconductors, specifically PCDTBT, in the application of photovoltaic solar cell devices .


Synthesis Analysis

The synthesis of this compound involves complex multi-step processes . It can be targeted by reacting 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene .


Molecular Structure Analysis

The molecular formula of this compound is C26H30Br2N2S3 . The molecular weight is 626.53 .


Chemical Reactions Analysis

This compound is used as a second acceptor material to fabricate efficient ternary Polymer Solar Cells (PSCs) . The incorporation of this compound into a binary active layer based on a wide-bandgap polymer of J71 and a low-bandgap acceptor of ITIC, results in ternary PSCs with improved power conversion efficiencies .

Scientific Research Applications

Photovoltaic Device Applications

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole has shown significant potential in the field of photovoltaic devices. Research indicates its utility in the synthesis of conjugated main-chain polymers, which are used for organic photovoltaic cells. These polymers exhibit broad absorption extending from 300 to 600 nm with low optical bandgaps, beneficial for photovoltaic applications (Lee et al., 2010). Another study highlights the synthesis and photovoltaic properties of donor-acceptor benzodithiophene-containing copolymers, incorporating 4,7-bis(5-bromothiophen-2-yl)benzo[c][1,2,5] thiadiazole units, showing promise for solar cell applications (Keshtov et al., 2013).

Organic Thin Film Transistors

The compound is also relevant in the development of high-mobility organic thin-film transistors (OTFTs). A derivative, 4,7-bis(5-(5-hexylthiophen-2-yl)thiophen-2-yl)benzo[1,2,5]thiadiazole, has been employed in OTFTs, demonstrating promising mobilities and low band gaps, making it a strong candidate for organic electronics applications (Sonar et al., 2008).

Organic Electronics and Luminescent Materials

Research on new hybrid molecules incorporating benzo-2,1,3-thiadiazole and arylselanyl moieties, including 4,7-bis(3-(arylselanyl)benzofuran-2-yl)benzo[c][1,2,5]thiadiazoles, demonstrates their potential in organic electronics and as luminescent materials. These compounds exhibit significant photophysical properties and biomolecule-binding interactions (Neto et al., 2020).

Electroluminescence and Amplified Spontaneous Emission

In the field of electroluminescence and amplified spontaneous emission, 4,7-bis(5-(9,9-didecyl-7-(phenylsulfonyl)-9H-fluoren-2-yl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has been studied. This derivative displays large two-photon absorption cross sections, making it attractive for various optical applications (Belfield et al., 2014).

Polymer Solar Cells

Novel donor-acceptor polymers containing 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole have been synthesized for use in polymer solar cells, achieving high power conversion efficiencies. These polymers exhibit uniform and smooth films with excellent solubility, contributing to their effectiveness in solar cell applications (Han et al., 2014).

Mechanism of Action

The improved performance of ternary PSCs is attributed to the increased light-harvesting with the incorporation of this compound and the more balanced charge transportation induced by the improved polymer crystallinity .

Future Directions

The use of this compound as a second acceptor in ternary PSCs has shown promising results, leading to a device with an outstanding power conversion efficiency of 16.53%, which is the highest among all ternary PSCs . This suggests that it could play a significant role in the future development of high-efficiency solar cells .

properties

IUPAC Name

4,7-bis(5-bromo-4-hexylthiophen-2-yl)-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Br2N2S3/c1-3-5-7-9-11-17-15-21(31-25(17)27)19-13-14-20(24-23(19)29-33-30-24)22-16-18(26(28)32-22)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDYXXOEXNCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC(=C1)C2=CC=C(C3=NSN=C23)C4=CC(=C(S4)Br)CCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Br2N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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